1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-8-16(2)10-18(9-15)29-7-5-22-21(28)17-12-26(13-17)19-11-20(24-14-23-19)27-6-3-4-25-27/h3-4,6,8-11,14,17H,5,7,12-13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPCKUCZLZSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide , identified by its CAS number 121018282, is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.46 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide, which contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the pyrazol and pyrimidine rings suggests potential interactions with various biological targets, including:
- Kinases : Many pyrazole derivatives are known to inhibit kinases involved in cancer progression.
- GABA Receptors : Some derivatives have shown activity as allosteric modulators of GABA receptors, influencing neurotransmission.
Antitumor Activity
Recent studies have demonstrated that compounds containing the pyrazole and pyrimidine structures can exhibit significant antitumor activity. For instance:
- A study highlighted the inhibition of tubulin polymerization as a mechanism for antitumor activity in related compounds . This suggests that our compound may similarly disrupt microtubule dynamics in cancer cells.
Antiviral Properties
Another area of interest is the antiviral potential of this compound. Variations in the phenyl moiety have been shown to enhance antiviral activity against specific viral strains . Further research is needed to elucidate the specific viral targets affected by this compound.
Case Studies and Research Findings
- Antitumor Study : A series of pyrazole derivatives were synthesized and tested for their antitumor effects. The results indicated that structural modifications significantly influenced their potency against various cancer cell lines .
- GABA Modulation : Research into similar compounds revealed their ability to modulate GABA receptor activity, suggesting potential applications in neurological disorders .
- Kinase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit c-Met kinase, which is implicated in several cancers. This highlights a promising avenue for further investigation into our compound's efficacy against tumors driven by c-Met signaling pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following section compares Compound A with four structurally related analogs (–5), focusing on molecular architecture, substituent effects, and physicochemical properties.
Compound A vs. 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide (CAS 2034361-63-0)
- Key Differences: Substituent: The carboxamide group in this analog is attached to a 2-(trifluoromethyl)phenyl moiety (), contrasting with Compound A’s phenoxyethyl group. Electronic Effects: The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to Compound A’s dimethylphenoxy group. Molecular Weight: 423.4 g/mol (C₂₀H₁₉F₃N₆O) vs.
Compound A vs. 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide (CAS 2034473-31-7)
- Polarity: The oxadiazole may improve aqueous solubility relative to Compound A’s lipophilic substituent. Molecular Weight: 326.31 g/mol (C₁₄H₁₄N₈O₂) vs. Compound A.
Compound A vs. 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide (CAS 2034582-42-6)
- Key Differences: Substituent: A 2-methoxy-5-methylphenyl group introduces methoxy (–OCH₃) and methyl (–CH₃) functionalities (). Molecular Weight: 392.5 g/mol (C₂₁H₂₄N₆O₂) vs. Compound A.
Compound A vs. 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide (CAS 2034581-48-9)
- Key Differences: Substituent: A thiophene-containing ethyl group replaces the phenoxyethyl chain (). Molecular Weight: 354.4 g/mol (C₁₇H₁₈N₆OS) vs. Compound A.
Comparative Data Table
| Compound ID | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Compound A | Not provided | Not available | Not available | 2-(3,5-dimethylphenoxy)ethyl |
| Trifluoromethylphenyl analog | 2034361-63-0 | C₂₀H₁₉F₃N₆O | 423.4 | 2-(trifluoromethyl)phenyl |
| Oxadiazole analog | 2034473-31-7 | C₁₄H₁₄N₈O₂ | 326.31 | 4-methyl-1,2,5-oxadiazol-3-yl |
| Methoxy-methylphenyl analog | 2034582-42-6 | C₂₁H₂₄N₆O₂ | 392.5 | 2-methoxy-5-methylphenyl |
| Thiophene-ethyl analog | 2034581-48-9 | C₁₇H₁₈N₆OS | 354.4 | 2-(thiophen-2-yl)ethyl |
Functional Group Analysis and Implications
- Lipophilicity : The trifluoromethylphenyl analog () is likely the most lipophilic due to –CF₃, whereas the oxadiazole analog () may exhibit better solubility.
- Target Engagement: The dimethylphenoxyethyl group in Compound A may favor interactions with hydrophobic binding pockets, while methoxy-methylphenyl () could enhance aromatic interactions in enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
